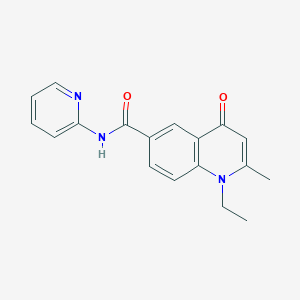![molecular formula C17H23N3O3 B5969697 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5969697.png)
1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol, also known as MPPL, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. MPPL is a synthetic compound that belongs to the class of beta-adrenergic receptor agonists, which are known to stimulate the sympathetic nervous system and have various physiological effects.
作用机制
The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with beta-adrenergic receptors, which are present in various tissues such as the lungs, heart, and blood vessels. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol stimulates these receptors, leading to the activation of various signaling pathways that result in the physiological effects observed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol are diverse and depend on the tissue and receptor subtype involved. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been found to have bronchodilator activity, vasodilator activity, and positive inotropic effects on the heart. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has also been found to have anti-inflammatory effects and has been shown to inhibit the growth of cancer cells and viruses.
实验室实验的优点和局限性
One advantage of using 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol in lab experiments is its specificity for beta-adrenergic receptors, which allows for the selective activation of these receptors without affecting other signaling pathways. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol is also relatively stable and can be easily synthesized in large quantities.
One limitation of using 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol in lab experiments is its potential toxicity, which requires careful handling and dosing. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol can also interact with other drugs and compounds, leading to potential drug-drug interactions.
未来方向
For the study of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol include further investigation of its potential therapeutic applications in various diseases such as cancer and viral infections. The development of new synthetic methods for the production of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol and its derivatives could also lead to the discovery of new compounds with improved pharmacological properties. The study of the mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol and its interaction with other signaling pathways could also provide insights into the pathophysiology of various diseases.
合成方法
The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol involves several steps, including the reaction of 1-(4-bromophenyl)-2-(1-methyl-1H-pyrazol-4-yl)ethanone with morpholine and sodium hydride in anhydrous DMF, followed by the reaction with 3-chloro-1-propanol in the presence of K2CO3. The final product is obtained by purification using column chromatography.
科学研究应用
1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been extensively studied for its potential applications in various fields. In medicine, 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been found to have bronchodilator activity and has been used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has also been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties.
In agriculture, 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been found to have growth-promoting effects on plants and has been used as a plant growth regulator. 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has also been studied for its potential use as a pesticide and fungicide.
In industry, 1-[2-(1-methyl-1H-pyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol has been used as a surfactant and emulsifier in various applications such as the production of coatings, adhesives, and textiles.
属性
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-19-11-14(10-18-19)16-4-2-3-5-17(16)23-13-15(21)12-20-6-8-22-9-7-20/h2-5,10-11,15,21H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJAPFGJWOFQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC=C2OCC(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B5969616.png)
![3-(2-chlorobenzyl)-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969624.png)
![5-[1-(1H-imidazol-4-ylmethyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5969633.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)
![3-methyl-N-(1-{1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5969658.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5969666.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5969673.png)
![1-(1-methyl-2-phenoxyethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5969675.png)
![3-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5969682.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide](/img/structure/B5969683.png)
![5-[3-(2-furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5969692.png)


![[1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5969716.png)